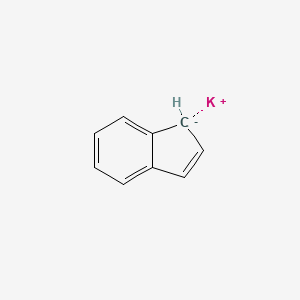
Potassium, 1H-inden-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium, 1H-inden-1-yl- is a compound that belongs to the class of organometallic compounds It is characterized by the presence of a potassium ion bonded to an indenyl ligand The indenyl ligand is a derivative of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium, 1H-inden-1-yl- typically involves the reaction of indene with a potassium base. One common method is the deprotonation of indene using potassium hydride (KH) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
Indene+KH→Potassium, 1H-inden-1-yl-+H2
Industrial Production Methods
Industrial production of Potassium, 1H-inden-1-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium, 1H-inden-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indenone derivatives.
Reduction: It can be reduced to form dihydroindenyl compounds.
Substitution: The indenyl ligand can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X) are employed.
Major Products
Oxidation: Indenone derivatives.
Reduction: Dihydroindenyl compounds.
Substitution: Halogenated or alkylated indenyl compounds.
Applications De Recherche Scientifique
Potassium, 1H-inden-1-yl- has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and catalysis. The indenyl ligand can stabilize transition metal complexes, making them useful in catalytic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of indenyl derivatives in treating various diseases.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Potassium, 1H-inden-1-yl- involves its interaction with molecular targets through the indenyl ligand. The ligand can coordinate with transition metals, forming stable complexes that can participate in catalytic cycles. These complexes can facilitate various chemical transformations, such as hydrogenation, polymerization, and cross-coupling reactions. The specific pathways and molecular targets depend on the nature of the transition metal and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium, 1H-indol-3-yl-: Similar to Potassium, 1H-inden-1-yl-, but with an indole ligand instead of an indenyl ligand.
Potassium, 1H-indazol-3-yl-: Contains an indazole ligand, which is a fused benzene and pyrazole ring system.
Potassium, 1H-isoindol-1-yl-: Features an isoindole ligand, a structural isomer of indole.
Uniqueness
Potassium, 1H-inden-1-yl- is unique due to the presence of the indenyl ligand, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science. The indenyl ligand’s ability to stabilize transition metal complexes sets it apart from other similar compounds.
Propriétés
Numéro CAS |
12128-56-2 |
|---|---|
Formule moléculaire |
C9H7K |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
potassium;1H-inden-1-ide |
InChI |
InChI=1S/C9H7.K/c1-2-5-9-7-3-6-8(9)4-1;/h1-7H;/q-1;+1 |
Clé InChI |
UOKNXAWCFOSJMN-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C=CC2=CC=CC=C21.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


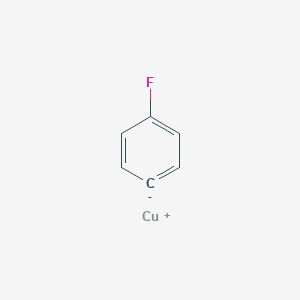
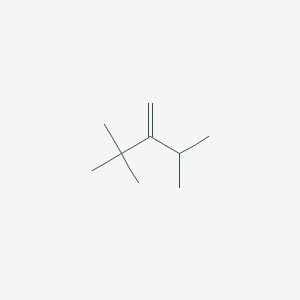
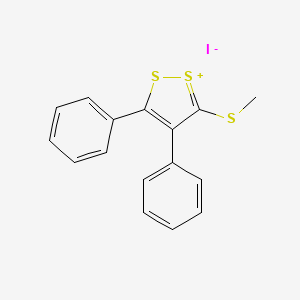
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
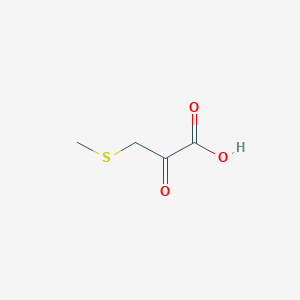

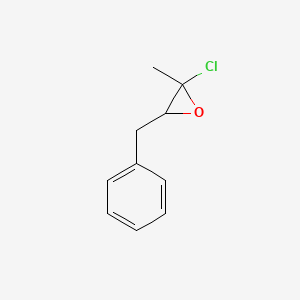

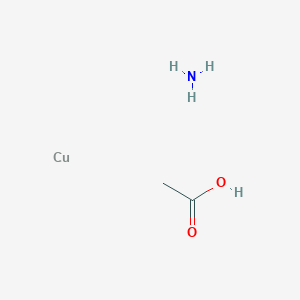
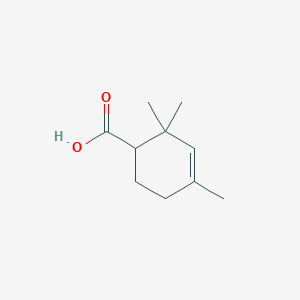
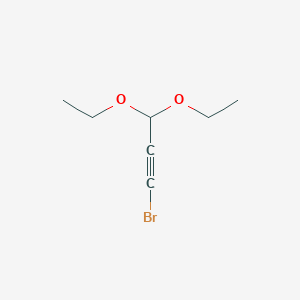
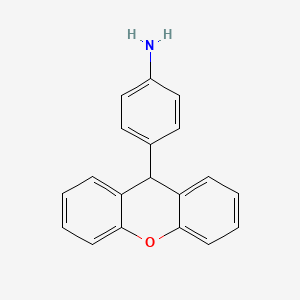
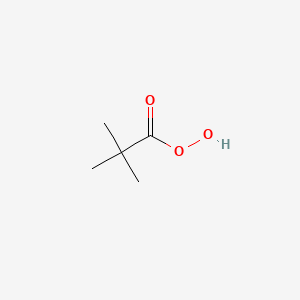
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
